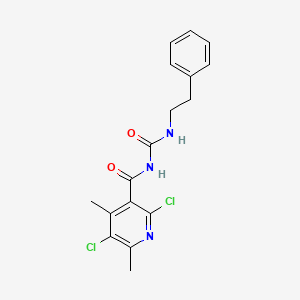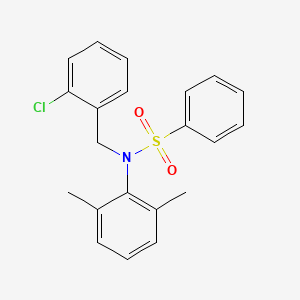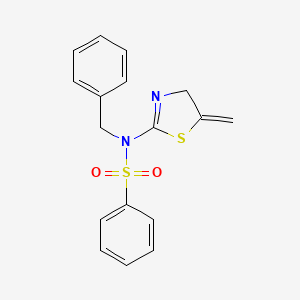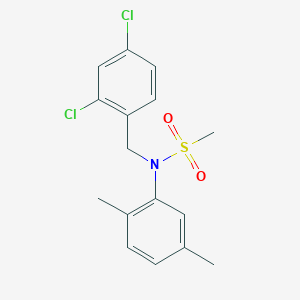
3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-1-(2-PHENYLETHYL)UREA
Overview
Description
3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, a carbonyl group, and a phenylethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,5-dichloro-4,6-dimethylpyridine.
Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Formation of the Urea Moiety: The urea moiety is formed by reacting the carbonyl compound with an amine, such as 2-phenylethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea has several scientific research applications, including:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It may be studied for its biological activity and potential therapeutic effects.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(2,5-dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)thiourea
- 3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)guanidine
Uniqueness
3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylethyl group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,5-dichloro-4,6-dimethyl-N-(2-phenylethylcarbamoyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-10-13(15(19)21-11(2)14(10)18)16(23)22-17(24)20-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRQIXNJZZDVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B3611794.png)
![4-chlorophenyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B3611818.png)


![2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B3611831.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[1-METHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE](/img/structure/B3611833.png)
![ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B3611840.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide](/img/structure/B3611842.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3611852.png)
![2-methoxy-3-methyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3611857.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3611858.png)
![5-(2,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3611865.png)
![N-(2-CHLOROBENZYL)-N'-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA](/img/structure/B3611886.png)
